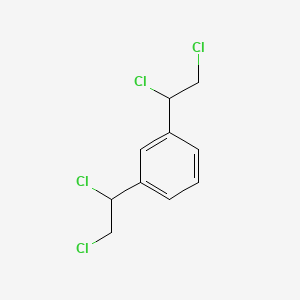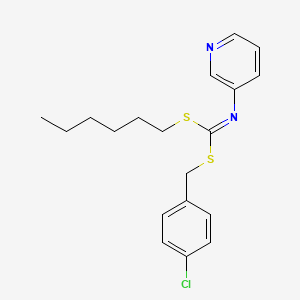
2-Hydroxyethyl isopropyl maleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxyethyl isopropyl maleate is an organic compound with the molecular formula C9H14O5. It is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by hydroxyethyl and isopropyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl isopropyl maleate typically involves the esterification of maleic acid with 2-hydroxyethanol and isopropanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include:
Temperature: 60-80°C
Catalyst: Sulfuric acid or p-toluenesulfonic acid
Solvent: Toluene or xylene (to azeotropically remove water)
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. Continuous reactors are often used to maintain consistent reaction conditions and improve yield. The process involves:
Mixing: Maleic acid, 2-hydroxyethanol, and isopropanol are mixed in the presence of a catalyst.
Heating: The mixture is heated to the desired temperature.
Water Removal: Water formed during the reaction is continuously removed using an azeotropic distillation setup.
Purification: The product is purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl isopropyl maleate undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Hydrolysis: Hydrolyzed by acids or bases to yield maleic acid and the corresponding alcohols.
Addition Reactions: Can participate in addition reactions with nucleophiles due to the presence of the double bond in the maleate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can oxidize the compound to form diols.
Reduction: Lithium aluminum hydride (LiAlH4) can reduce the ester groups to alcohols.
Substitution: Nucleophiles such as amines can substitute the ester groups to form amides.
Major Products
Hydrolysis: Maleic acid, 2-hydroxyethanol, and isopropanol.
Oxidation: Diols and carboxylic acids.
Reduction: Alcohols.
Scientific Research Applications
2-Hydroxyethyl isopropyl maleate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of various esters and derivatives.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of coatings, adhesives, and resins. It is also used as a plasticizer in the manufacture of plastics.
Mechanism of Action
The mechanism of action of 2-Hydroxyethyl isopropyl maleate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes by binding to their active sites.
Signal Transduction: Modulates signal transduction pathways by interacting with specific receptors.
Cellular Uptake: Facilitates the uptake of drugs and other molecules into cells by altering membrane permeability.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyethyl methacrylate: Similar in structure but contains a methacrylate group instead of a maleate group.
2-Hydroxypropyl methacrylate: Contains a hydroxypropyl group instead of a hydroxyethyl group.
Ethylene glycol dimethacrylate: Contains two methacrylate groups and is used as a cross-linking agent.
Uniqueness
2-Hydroxyethyl isopropyl maleate is unique due to its combination of hydroxyethyl and isopropyl groups, which confer specific chemical properties such as increased solubility in organic solvents and enhanced reactivity in esterification and addition reactions. This makes it particularly useful in the synthesis of specialized polymers and in applications requiring precise chemical modifications.
Properties
CAS No. |
32569-21-4 |
|---|---|
Molecular Formula |
C9H14O5 |
Molecular Weight |
202.20 g/mol |
IUPAC Name |
1-O-(2-hydroxyethyl) 4-O-propan-2-yl (E)-but-2-enedioate |
InChI |
InChI=1S/C9H14O5/c1-7(2)14-9(12)4-3-8(11)13-6-5-10/h3-4,7,10H,5-6H2,1-2H3/b4-3+ |
InChI Key |
HTZHJLUKEIMVLC-ONEGZZNKSA-N |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C(=O)OCCO |
Canonical SMILES |
CC(C)OC(=O)C=CC(=O)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{(E)-[(4-Propoxyphenyl)methylidene]amino}phenol](/img/structure/B14692352.png)
![4-(3,4-Dimethoxyphenyl)-6,7-dimethoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14692356.png)
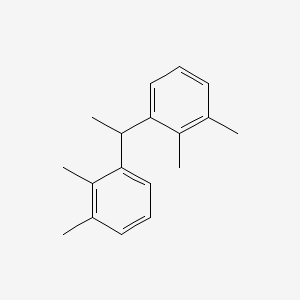
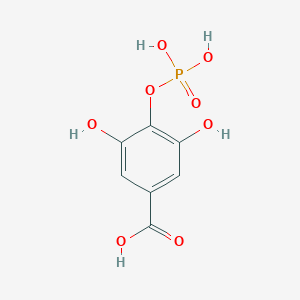
![[(5-Oxo-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14692369.png)
![9-Thiabicyclo[3.3.1]non-6-en-2-one](/img/structure/B14692388.png)

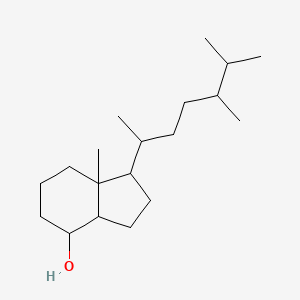
![3-[3-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14692403.png)
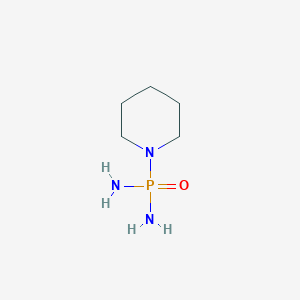
![6-Methyl-4-(4-methylphenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14692416.png)
